N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
N-(2,2-Dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic heterocyclic compound featuring a [1,3]dioxolo[4,5-g]quinazoline core modified with a sulfanylidene (thione) group at position 6, an 8-oxo substituent, and a hexanamide side chain terminated by a 2,2-dimethoxyethyl group.
Properties
Molecular Formula |
C19H25N3O6S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29) |
InChI Key |
RDWCNCBLDCURAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with a diol, such as ethylene glycol, in the presence of an acid catalyst to form the dioxolo ring.
Attachment of the hexanamide side chain: This can be done through an amide coupling reaction using hexanoic acid or its activated derivative (e.g., hexanoyl chloride) with the amine group on the quinazolinone core.
Addition of the dimethoxyethyl group: This step involves the alkylation of the amide nitrogen with 2,2-dimethoxyethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone and hexanamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,2-dimethoxyethyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
*Note: The target compound’s molecular formula is inferred as ~C₂₃H₂₉N₃O₇S based on structural similarity to .
Critical Analysis
Core Heterocycle: The target compound and the analog in share the [1,3]dioxolo[4,5-g]quinazoline core, which provides electron-rich aromaticity for π-π stacking interactions.
Substituent Effects: Sulfur-Containing Groups: The sulfanylidene (C=S) in the target compound may act as a hydrogen-bond acceptor or participate in metal coordination, similar to the methylsulfanyl group in . However, the analog in incorporates a more complex sulfanyl group with a methoxyethyl amino side chain, which could improve aqueous solubility but increase steric hindrance.
Physicochemical Properties :
- Molecular Weight : The target compound (~515 g/mol) is smaller than the analog in (614.71 g/mol), suggesting better bioavailability under Lipinski’s rules.
- Solubility : Methoxy and amide groups in both the target and improve solubility in polar solvents, whereas the chloro and methyl groups in may favor organic phases.
Synthetic Complexity: The target compound’s synthesis likely parallels methods in (cyclization with Li₂CO₃) and (amide coupling). The analog in requires additional steps to install the methoxyethyl amino-sulfanyl moiety, increasing synthetic difficulty.
Biological Activity
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of quinazoline derivatives that have garnered interest due to their diverse pharmacological properties.
The compound's molecular structure includes a quinazoline core, which is known for various biological activities. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O6S |
| Molecular Weight | 443.48 g/mol |
| LogP | 1.8976 |
| Polar Surface Area | 84.613 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives are often investigated for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
- Antimicrobial Properties : The presence of sulfanylidene and dioxole groups may enhance the compound's interaction with microbial targets.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in various models.
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. For instance:
- It may inhibit kinases that play a role in cell signaling pathways, leading to reduced proliferation of cancer cells.
- The unique combination of functional groups could allow it to bind effectively to DNA or RNA, potentially interfering with nucleic acid synthesis.
Case Studies and Research Findings
Research has demonstrated the efficacy of related quinazoline compounds in various biological assays. For example:
- Anticancer Studies : In vitro studies have shown that certain quinazoline derivatives can induce apoptosis in cancer cell lines by modulating cell cycle regulators.
- Antimicrobial Testing : Compounds structurally similar to this compound have been tested against bacterial strains and exhibited significant inhibitory effects.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 8-Hydroxyquinazoline | Hydroxyl group on quinazoline | Known for neuroprotective effects |
| 6-Methylquinazoline | Methyl substitution on quinazoline | Exhibits anti-inflammatory properties |
| 4-Aminoquinazoline | Amino group at para position | Potential use in anti-cancer therapies |
The distinct combination of dioxole and sulfanilide functionalities in this compound may enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
